(2-Ethoxy-2-cyclohexen-1-yl)benzene
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Overview
Description
(2-Ethoxy-2-cyclohexen-1-yl)benzene is an organic compound with the molecular formula C14H18O It is characterized by a benzene ring attached to a cyclohexene ring with an ethoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-2-cyclohexen-1-yl)benzene typically involves the reaction of 2-cyclohexen-1-one with phenylmagnesium bromide (Grignard reagent) followed by ethylation. The reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts depending on the specific reaction step
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Major Products:
Oxidation: Formation of 2-ethoxy-2-cyclohexen-1-one or benzoic acid derivatives
Reduction: Formation of (2-ethoxycyclohexyl)benzene
Substitution: Formation of halogenated benzene derivatives
Scientific Research Applications
(2-Ethoxy-2-cyclohexen-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethoxy-2-cyclohexen-1-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules
Pathways Involved: The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile or nucleophile depending on the reaction conditions.
Comparison with Similar Compounds
Cyclohexene: A simpler analog without the benzene ring and ethoxy group.
2-Cyclohexen-1-one: Lacks the ethoxy group and benzene ring.
Ethylbenzene: Contains an ethyl group instead of the ethoxy and cyclohexene moieties.
Uniqueness: (2-Ethoxy-2-cyclohexen-1-yl)benzene is unique due to its combination of a benzene ring, cyclohexene ring, and ethoxy group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
346620-74-4 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(2-ethoxycyclohex-2-en-1-yl)benzene |
InChI |
InChI=1S/C14H18O/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-9,11,13H,2,6-7,10H2,1H3 |
InChI Key |
UEZXPAOVTDSGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CCCCC1C2=CC=CC=C2 |
Origin of Product |
United States |
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